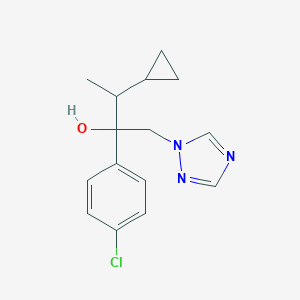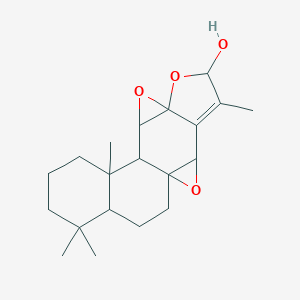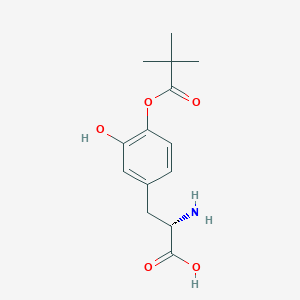
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Descripción general
Descripción
“L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” is a novel L-dopa prodrug . It has the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol . It is also known by other names such as 4-O-Pivaloyl-3-hydroxy-L-phenylalanine and (2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid .
Synthesis Analysis
The synthesis of “L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” has been studied in the context of its use as a prodrug of L-dopa . After oral administration with carbidopa in rats, it demonstrated 2.3 times longer duration (MRT) and 1.4 times larger bioavailability (AUC) on plasma L-dopa concentrations than those of L-dopa itself .Molecular Structure Analysis
The molecular structure of “L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” can be represented by the InChI string: InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1 . The compound exists as pure 4-O-pivaloyl-L-dopa in the solid state, but it converts rapidly to a mixture of the 3- and 4-O-isomers in solution .Chemical Reactions Analysis
Upon oral administration, “L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” is converted quickly and completely to L-dopa in the systemic circulation . Hydrolysis and acyl migration studies have been conducted, showing that the compound exists as pure 4-O-pivaloyl-L-dopa in the solid state, but it converts rapidly to a mixture of the 3- and 4-O-isomers in solution .Physical And Chemical Properties Analysis
“L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine” has a molecular weight of 281.30 g/mol . It has a computed XLogP3 value of -1.2, indicating its relative hydrophilicity . It also has a hydrogen bond donor count of 3 .Aplicaciones Científicas De Investigación
Pharmacokinetics and Prodrug Potential : This compound exhibits unique in vitro hydrolysis and acyl migration profiles, contributing to its prolonged plasma L-dopa levels after oral dosing, making it a promising candidate for long-lasting L-dopa therapy in Parkinson's disease with minimal toxicity (Ihara et al., 1990). Another study also supports its potential as a new prodrug to improve the duration of L-dopa therapy (Ihara et al., 1989).
Analytical Techniques : A novel high-performance liquid chromatography (HPLC) assay has been developed for the accurate and reliable quantification of this compound in biological samples (Hisaka et al., 1989).
Biochemical Investigations : Studies have also explored the synthesis and in vitro biological evaluation of related compounds, revealing insights into their interactions with enzymes and potential therapeutic applications. For instance, research on L-alanine hydroxamate sulfonylated derivatives showed potent inhibition of a specific type of collagenase (Supuran et al., 2000).
Chemical Synthesis and Evaluation : Various studies have focused on the synthesis and evaluation of related compounds, exploring their properties and potential applications in different fields, such as stereoselective synthesis and antitumor activity evaluation (Strazzolini et al., 1984).
Biomedical Applications : The compound and its derivatives have potential applications in biomedical fields, such as drug delivery, tissue adhesion, and environmental applications like pollutant adsorption, as seen in studies on mussel-inspired hydrogels (Li et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWQCSYEZLTGNS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924200 | |
| Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine | |
CAS RN |
122551-95-5 | |
| Record name | L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-TYROSINE 2,2-DIMETHYLPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPM6MUQTY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




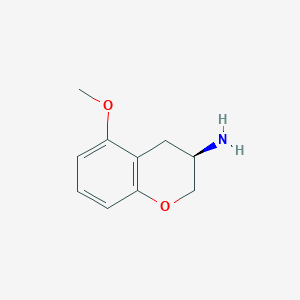
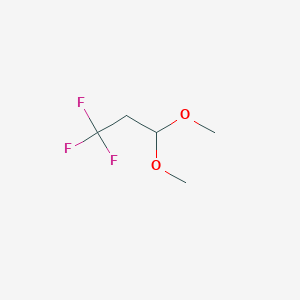
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
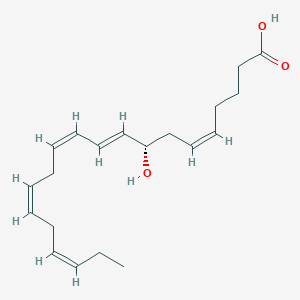


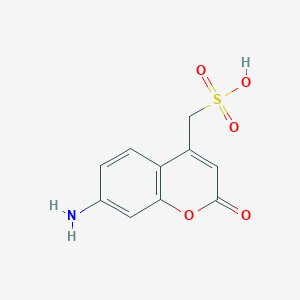
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
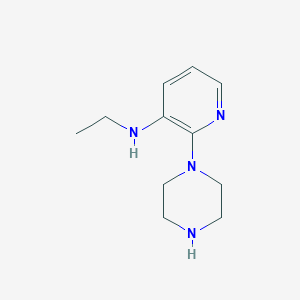
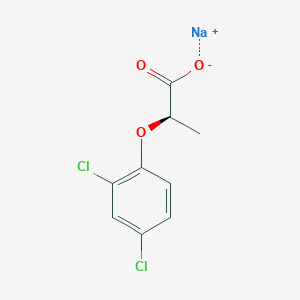
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
